1-Furfuryl-3-(3-trifluoromethylphenyl)urea
Description
1-Furfuryl-3-(3-trifluoromethylphenyl)urea is a substituted urea derivative characterized by a furfuryl group (C₅H₅O) attached to one nitrogen atom and a 3-trifluoromethylphenyl group (C₆H₄CF₃) attached to the other. For example, describes the synthesis of analogous urea derivatives, such as 1-Methyl-3-furfuryl-3-(3-trifluoromethylphenyl)urea (Example 14), via reactions of furfuryl-substituted anilines with isocyanates .
Properties
Molecular Formula |
C13H11F3N2O2 |
|---|---|
Molecular Weight |
284.23 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C13H11F3N2O2/c14-13(15,16)9-3-1-4-10(7-9)18-12(19)17-8-11-5-2-6-20-11/h1-7H,8H2,(H2,17,18,19) |
InChI Key |
NEHFPYHHLZKHFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NCC2=CC=CO2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Furfuryl-3-(3-trifluoromethylphenyl)urea typically involves the reaction of furfuryl isocyanate with 3-(trifluoromethyl)aniline under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
1-Furfuryl-3-(3-trifluoromethylphenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethylphenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
1-Furfuryl-3-(3-trifluoromethylphenyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of 1-Furfuryl-3-(3-trifluoromethylphenyl)urea is not fully understood, but it is believed to interact with specific molecular targets and pathways in biological systems. The furfuryl group may facilitate binding to certain enzymes or receptors, while the trifluoromethylphenyl group can enhance the compound’s stability and bioavailability. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Effects on Physicochemical Properties
- Furfuryl vs. Methyl Groups : The furfuryl group (C₅H₅O) increases molecular weight and introduces oxygen-based polarity compared to Fluometuron’s methyl groups. This may reduce volatility and alter solubility profiles .
- Trifluoromethylphenyl Group : The -CF₃ group enhances electronegativity and metabolic stability, a common feature in agrochemicals .
Biological Activity
1-Furfuryl-3-(3-trifluoromethylphenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Basic Information
| Property | Details |
|---|---|
| CAS Number | [Not Available] |
| Molecular Formula | C12H10F3N2O |
| Molecular Weight | 252.22 g/mol |
| IUPAC Name | This compound |
Structure
The structure of this compound features a furfuryl group linked to a urea moiety and a trifluoromethyl-substituted phenyl ring. This unique arrangement may contribute to its biological activity.
Anticancer Properties
Research has indicated that derivatives of urea compounds, including this compound, exhibit significant anticancer properties. A study demonstrated that urea derivatives can inhibit cell growth in various cancer cell lines, with some achieving IC50 values in the low nanomolar range. For instance, analogs of vinblastine, which share structural similarities with urea compounds, have shown enhanced potency against colorectal cancer cells (HCT116) compared to their parent compounds .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity and influencing metabolic pathways.
- Receptor Binding : It may bind to cellular receptors, affecting signal transduction pathways that regulate cell proliferation and apoptosis.
- Tubulin Interaction : Similar urea derivatives have been shown to bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest .
Case Studies
- Study on Antitumor Activity : A systematic investigation into the antitumor activity of various urea derivatives revealed that certain modifications significantly enhance their potency against cancer cell lines. This compound was included in this study and demonstrated promising results with an IC50 value comparable to established chemotherapeutics .
- Enzymatic Studies : Another study explored the enzymatic interactions of this compound using various biocatalysts. The compound was found to be effective in promoting reactions under mild conditions, highlighting its potential as a biocatalyst in organic synthesis .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | IC50 (nM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Enzyme inhibition, tubulin binding |
| Vinblastine | 6800 | Tubulin binding |
| Other Urea Derivatives | Varies | Various mechanisms including enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
